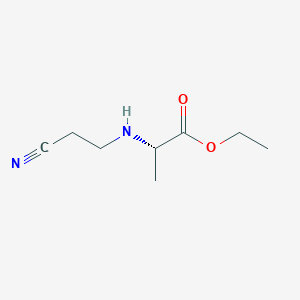![molecular formula C19H27N5O3 B144119 6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil CAS No. 91453-03-1](/img/structure/B144119.png)
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, also known as 6-DMP, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, 6-DMP has been used to study the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
Metabolism and Identification
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil, known as a metabolite of the antihypertensive drug urapidil, has been studied for its biotransformation in various species including mice, rats, dogs, and humans. High-performance liquid chromatographic and mass spectrometric techniques were utilized to identify biotransformation products in urine, which include the para-hydroxylated product, the O-demethylated compound, and the uracil-N-dealkylated compound, highlighting the drug's metabolic pathways across different species (Sturm & Zech, 1984).
Synthesis and Physico-Chemical Properties
The synthesis and physico-chemical properties of urapidil have been documented, demonstrating the substance's good absorption and uniform distribution in organisms. This research provides insights into the drug's potential applications and its interaction within biological systems, supporting its use in therapeutic interventions (Klemm, Prüsse, & Krüger, 1977).
Cardiovascular Effects
Urapidil's impact on the cardiovascular system has been explored, particularly its influence on transmembrane action potentials of mammalian myocardium. Studies indicate that urapidil can significantly affect the excitation processes of myocardial cells in a dose-related manner, suggesting potential applications in managing cardiac arrhythmias and other cardiovascular conditions (Gülch, Mohrmann, & Schultheiss, 1986).
Hypertension Management during Surgery
The efficacy of urapidil in controlling hypertension during cardiopulmonary bypass surgery has been investigated, indicating its potential as a vasodilating agent in surgical settings. This research underscores urapidil's role in managing perioperative hypertension, contributing to safer surgical outcomes (Göb, Barankay, & Richter, 1981).
Antihypertensive Mechanism
Investigations into urapidil's antihypertensive mechanism have shed light on its action on α-adrenoceptors in the rat vas deferens. This research elucidates the drug's complex interaction with pre- and postsynaptic α-adrenoceptors, contributing to our understanding of its therapeutic effects in hypertension management (Eltze, 1979).
Propiedades
IUPAC Name |
6-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-21-17(14-18(26)22(2)19(21)27)20-8-5-9-23-10-12-24(13-11-23)15-6-3-4-7-16(15)25/h3-4,6-7,14,20,25H,5,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZNTLYYQIDMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

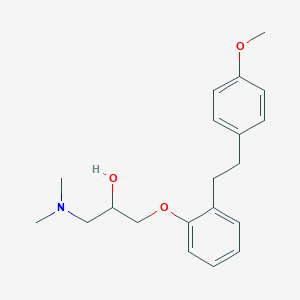
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
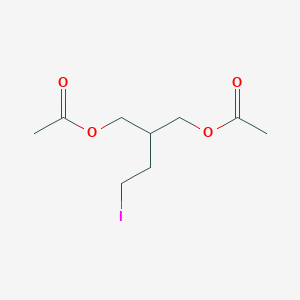
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
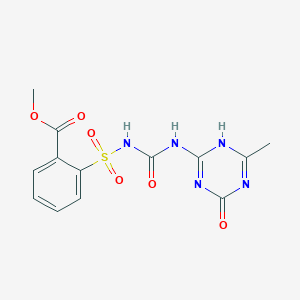
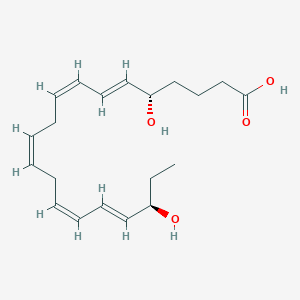
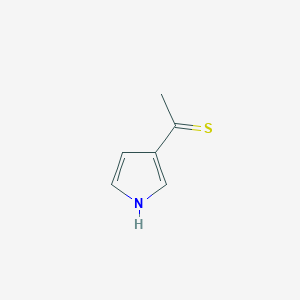
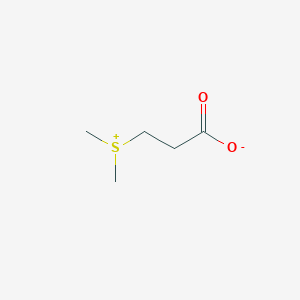
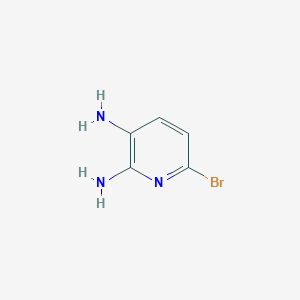
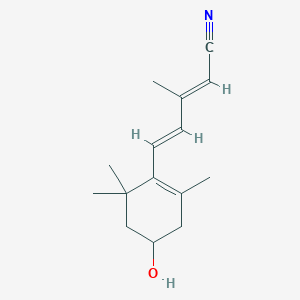
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
